N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide
Beschreibung
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide features a thieno[2,3-d]pyrimidinone core substituted with 5,6-dimethyl and 3-phenyl groups, linked via a sulfanyl acetamide bridge to a 2,3-dihydro-1,4-benzodioxin moiety. The benzodioxin group may enhance solubility and hydrogen-bonding interactions, influencing pharmacokinetic behavior .
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S2/c1-14-15(2)33-22-21(14)23(29)27(17-6-4-3-5-7-17)24(26-22)32-13-20(28)25-16-8-9-18-19(12-16)31-11-10-30-18/h3-9,12H,10-11,13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQQXZIOEFGQHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities based on recent research findings.
The compound has the following chemical properties:
- Molecular Formula : C27H25N3O4S2
- Molecular Weight : 519.6351 g/mol
- CAS Number : 379249-41-9
Synthesis
The synthesis of this compound involves multiple steps:
- Preparation of the Benzodioxin Moiety : The starting material is 2,3-dihydro-1,4-benzodioxin, which is reacted with appropriate reagents to introduce the desired functional groups.
- Formation of Thienopyrimidine Derivatives : The thienopyrimidine structure is synthesized through cyclization reactions involving sulfur-containing precursors.
- Final Coupling Reaction : The final product is obtained by coupling the benzodioxin and thienopyrimidine moieties through acetamide linkages.
Antitumor Activity
Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant antitumor activity. Studies have shown that compounds with this scaffold can inhibit the growth of various cancer cell lines, including triple-negative breast cancer cells. The mechanism of action often involves inhibition of key signaling pathways such as EGFR and VEGF .
| Compound | Cell Line | Inhibition (%) | Reference |
|---|---|---|---|
| Compound A | MDA-MB-231 (Breast Cancer) | 87% | |
| Compound B | A549 (Lung Cancer) | 75% | |
| Compound C | HeLa (Cervical Cancer) | 65% |
Antidiabetic Potential
The compound has been evaluated for its anti-diabetic properties through α-glucosidase inhibition studies. These studies suggest that the benzodioxin moiety enhances the inhibitory activity against this enzyme, making it a potential candidate for managing diabetes .
Antioxidant Properties
Compounds derived from benzodioxins have been reported to possess antioxidant properties. In vitro studies demonstrate their ability to inhibit lipid peroxidation significantly more than standard antioxidants like probucol .
Case Studies
-
In Vitro Studies on Cancer Cell Lines :
- A study conducted on various thieno[2,3-d]pyrimidine derivatives showed that those containing the benzodioxin structure inhibited cell proliferation effectively in MDA-MB-231 cells.
- The most potent derivative demonstrated an IC50 value significantly lower than existing chemotherapeutics.
-
Diabetes Management :
- Another study synthesized a series of related compounds and assessed their ability to inhibit α-glucosidase activity. Results indicated that modifications to the benzodioxin structure increased potency and selectivity towards the enzyme.
Wissenschaftliche Forschungsanwendungen
General Synthetic Route
-
Formation of Sulfonamide :
- React 2,3-dihydrobenzo[1,4]dioxin with sulfonyl chlorides in an alkaline medium.
- Isolate the sulfonamide product after precipitation.
-
Coupling Reaction :
- Combine the sulfonamide with bromoacetyl derivatives in a suitable solvent (e.g., DMF) using a base like lithium hydride.
- Monitor the reaction via thin-layer chromatography (TLC) until completion.
Biological Activities
Research indicates that this compound exhibits significant biological activities which can be categorized as follows:
Enzyme Inhibition
Studies have shown that derivatives of N-(2,3-dihydro-1,4-benzodioxin) can inhibit key enzymes such as:
- α-glucosidase : Important for carbohydrate metabolism and a target for Type 2 Diabetes Mellitus (T2DM) treatments.
- Acetylcholinesterase : Associated with Alzheimer’s disease (AD) management.
Anticancer Potential
The thienopyrimidine moiety has been linked to anticancer properties. Compounds containing this structure demonstrate cytotoxic effects against various cancer cell lines. Investigations into their mechanisms of action are ongoing.
Case Studies
Several studies have documented the efficacy of related compounds in clinical settings:
Vergleich Mit ähnlichen Verbindungen
Structural and Physicochemical Properties
A comparative analysis of structurally related compounds is summarized in Table 1.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Core Structure: The target compound’s thieno[2,3-d]pyrimidinone core distinguishes it from analogs with dihydropyrimidinone () or pyrimidine () backbones. This core may influence binding to enzymatic targets due to its planar, aromatic nature .
Substituents :
- The 5,6-dimethyl and 3-phenyl groups on the target compound provide steric bulk and hydrophobic interactions, contrasting with ’s dichlorophenyl (electron-withdrawing) and ’s fluorophenyl (polar) substituents .
- ’s 2-methoxyphenyl group increases lipophilicity compared to the target’s dimethyl substitution .
The target compound’s higher molecular weight (580.7 vs. 344–507 for analogs) may impact bioavailability but could enhance target affinity .
Hydrogen Bonding and Solubility
In contrast, ’s fluorine atom may reduce solubility but enhance metabolic stability .
Q & A
Q. What are the key steps and methodologies for synthesizing this compound?
The synthesis involves multi-step organic reactions, starting with the formation of the benzodioxane-amine intermediate (e.g., 2,3-dihydro-1,4-benzodioxin-6-amine) and subsequent sulfonylation or thioacetamide coupling. Critical steps include:
- Sulfonylation : Reacting the amine with benzenesulfonyl chloride under pH-controlled aqueous conditions to form the sulfonamide intermediate .
- Thioacetamide coupling : Using polar aprotic solvents (e.g., DMF) with activators like LiH to link the sulfonamide to the thienopyrimidinone core via a sulfanyl bridge .
- Purification : Column chromatography or recrystallization to isolate the final product, validated by ¹H-NMR, IR, and CHN analysis .
Q. How is this compound characterized structurally and chemically?
Key characterization methods include:
- Spectroscopy : ¹H-NMR (e.g., δ 12.50 ppm for NH protons) and IR (C=O stretch at ~1700 cm⁻¹) confirm functional groups and connectivity .
- Elemental analysis : CHN analysis validates stoichiometry (e.g., C, 45.29%; N, 12.23%) .
- Mass spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 344.21) .
Q. What in vitro assays are used to evaluate its biological activity?
α-Glucosidase inhibition assays are commonly employed for anti-diabetic potential. Protocols include:
- Incubating the compound with enzyme substrate (e.g., p-nitrophenyl glucopyranoside) and measuring absorbance at 405 nm .
- Calculating IC₅₀ values (e.g., 81.12 ± 0.13 μM for active analogs) relative to standards like acarbose (IC₅₀ = 37.38 ± 0.12 μM) .
Advanced Research Questions
Q. How can computational tools optimize its synthesis and reaction pathways?
Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, while machine learning models analyze reaction databases to prioritize conditions (e.g., solvent polarity, catalyst selection) . Virtual screening can also identify optimal substituents for enhanced activity .
Q. How should researchers address contradictions in biological activity data?
Discrepancies (e.g., weak vs. moderate α-glucosidase inhibition) require:
- Dose-response validation : Repeating assays with tighter concentration gradients .
- Structural analogs : Comparing IC₅₀ values of derivatives (e.g., 7i vs. 7k) to identify substituent effects .
- Molecular docking : Simulating binding interactions with α-glucosidase to rationalize activity trends .
Q. What strategies improve its pharmacokinetic properties?
- Prodrug design : Masking polar groups (e.g., acetamide) with ester linkages to enhance bioavailability .
- Metabolic stability assays : Liver microsome studies to assess cytochrome P450-mediated degradation .
Q. How can safety protocols mitigate risks during synthesis?
- Waste disposal : Neutralizing sulfonyl chloride residues before disposal .
- Personal protective equipment (PPE) : Gloves and goggles for handling corrosive reagents (e.g., LiH) .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
